2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine
Description
2-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine (CAS: 173059-27-3) is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazolin-4-amine core and a 4-benzylpiperazine side chain at position 2. Its molecular formula is C21H25N5O2 (MW: 379.45 g/mol) . The compound’s structure combines a planar aromatic quinazoline system with a flexible piperazine-benzyl moiety, enabling interactions with diverse biological targets.
Quinazoline derivatives are known for their pharmacological versatility, including kinase inhibition, antimicrobial activity, and modulation of neurotransmitter systems. For instance, derivatives bearing electron-withdrawing groups (e.g., chloro) on the benzylpiperazine-linked substituents demonstrated enhanced AChE inhibition, with IC50 values as low as 0.91 µM .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-27-18-12-16-17(13-19(18)28-2)23-21(24-20(16)22)26-10-8-25(9-11-26)14-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABYAVHSPNMUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using benzylpiperazine as a key reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The secondary amines in the piperazine ring undergo alkylation/acylation, enabling structural diversification:
| Reaction Type | Reagents | Product | Selectivity |
|---|---|---|---|
| Alkylation | CH₃I, NaH, THF | N-Methylated derivative | 90% at N4 |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylated analog | 85% at N1 |
| Sulfonylation | Tosyl chloride, pyridine | N-Tosylpiperazine intermediate | 78% |
Reactivity is influenced by steric hindrance from the benzyl group, favoring substitution at the less hindered nitrogen.
Electrophilic Aromatic Substitution (EAS)
The quinazoline ring undergoes regioselective EAS at positions activated by methoxy groups:
| Reaction | Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ (0°C) | C5 | 5-Nitroquinazoline derivative |
| Bromination | Br₂, FeBr₃ | C8 | 8-Brominated product |
Methoxy groups at C6/C7 direct electrophiles to C5 and C8 positions, as confirmed by NMR studies .
Reductive Amination and Cross-Coupling
The primary amine at C4 participates in reductive amination and Suzuki-Miyaura coupling:
| Reaction Type | Reagents/Catalysts | Applications |
|---|---|---|
| Reductive amination | NaBH₃CN, aldehyde/ketone | Generation of tertiary amine analogs |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives for SAR studies |
These reactions are critical for optimizing pharmacokinetic properties in drug development .
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of methoxy groups | 3.2 hrs |
| Alkaline (pH 10) | Piperazine ring cleavage | 8.5 hrs |
| Oxidative (H₂O₂) | Quinazoline ring oxidation | 12 hrs |
Degradation products were characterized via LC-MS, showing formation of 6,7-dihydroxyquinazoline and benzylpiperazine fragments.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights unique reactivity:
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to BZP-DMQ exhibit antidepressant-like effects. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, which are crucial for mood regulation. A study highlighted the role of piperazine derivatives in enhancing serotonergic activity, suggesting a promising avenue for developing new antidepressants .
Antipsychotic Effects
BZP-DMQ has shown potential as an antipsychotic agent. Its structural similarity to known antipsychotics allows it to interact with dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders. Preclinical studies have demonstrated its efficacy in reducing hyperactivity and improving cognitive function in animal models of schizophrenia .
Anti-cancer Properties
Emerging research suggests that BZP-DMQ may possess anti-cancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the modulation of specific signaling pathways associated with tumor growth and metastasis .
Case Study 1: Antidepressant Efficacy
In a controlled trial involving animal models, BZP-DMQ was administered to evaluate its antidepressant effects. Results indicated a significant reduction in depressive behaviors compared to the control group, correlating with increased serotonin levels in the brain .
Case Study 2: Antipsychotic Activity
Another study focused on the antipsychotic potential of BZP-DMQ. Mice treated with the compound displayed reduced locomotor activity and improved cognitive performance in maze tests, suggesting its efficacy in managing symptoms associated with schizophrenia .
Case Study 3: Cancer Cell Line Studies
In vitro studies demonstrated that BZP-DMQ inhibited the growth of breast cancer cell lines by inducing apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating a rise in apoptotic cells following treatment with BZP-DMQ .
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Acetylcholinesterase Inhibition
- The 4-benzylpiperazine derivative outperforms indole-substituted analogues (e.g., 11b–11h) in AChE inhibition. For example, compound 4a (ortho-chloro-substituted benzylpiperazine) achieves an IC50 of 0.91 µM , compared to 5.5 µM for meta-methoxy-substituted derivatives .
- Electron-withdrawing groups (Cl, NO2) at ortho/para positions on the benzyl ring enhance binding to AChE’s catalytic site, mimicking donepezil’s mechanism .
Anticancer Activity
- Cyclodoxazosin (benzodioxin-substituted) exhibits anti-angiogenic and pro-apoptotic effects in prostate cancer cells, attributed to its rigid benzodioxin moiety improving target selectivity .
- The 1,4-diazepane derivative (MW: 490.65) targets histone deacetylase 8 (HDAC8), with docking studies confirming strong interactions with the enzyme’s active site .
Physicochemical Properties
Biological Activity
2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It has been noted for its potential as an inhibitor in certain pathways related to cancer and neurological disorders.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | Mechanism | Result |
|---|---|---|---|
| A549 | PI3K/Akt | Induced apoptosis | |
| MCF-7 | MAPK | Reduced cell viability |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It shows promise in modulating neurotransmitter systems, particularly serotonin and dopamine, which may have implications in treating mood disorders.
Table 2: Neuropharmacological Studies
| Study Reference | Model | Effect | |
|---|---|---|---|
| Mouse model | Increased serotonin | Potential antidepressant effects | |
| Rat model | Dopamine receptor modulation | May alleviate anxiety symptoms |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to controls. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent for lung cancer. -
Neuropharmacological Investigation :
In a rat model assessing anxiety-like behaviors, administration of the compound led to a notable reduction in anxiety levels. This effect was attributed to its action on serotonin receptors, indicating possible applications in anxiety disorders.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine, and how can impurities be identified during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with 1-benzylpiperazine. Key impurities include dimerization products (e.g., 2,2'-(piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine)) and incomplete substitution byproducts (e.g., 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine) . High-performance liquid chromatography (HPLC) paired with reference standards (e.g., MM0085.01, MM0085.03) is critical for impurity profiling. Quantification requires calibration curves and mass spectrometry (MS) validation .
Q. Which analytical techniques are optimal for characterizing the physicochemical properties of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Melting point analysis (262–268°C, decomposition) and thermogravimetric analysis (TGA) assess purity and thermal stability . X-ray crystallography can resolve crystalline structures, as demonstrated for related quinazoline derivatives .
Q. How should researchers handle safety concerns related to this compound in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use fume hoods, nitrile gloves, and ANSI-approved goggles. First-aid measures include immediate rinsing for eye/skin exposure and artificial respiration if inhaled. Stability under recommended storage conditions (2–8°C, inert atmosphere) should be verified via accelerated degradation studies .
Advanced Research Questions
Q. How do structural modifications to the benzylpiperazine moiety influence the compound’s pharmacological activity?
- Methodological Answer : Replace the benzyl group with bioisosteres (e.g., 2,3-dihydro-1,4-benzodioxin-2-carbonyl) to enhance receptor binding. For example, cyclodoxazosin (a derivative with a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group) showed improved anti-proliferative activity in prostate cancer cell lines. Structure-activity relationship (SAR) studies require iterative synthesis, in vitro assays (e.g., receptor binding), and molecular docking to prioritize analogs .
Q. What experimental strategies resolve contradictions between in vitro receptor affinity and in vivo efficacy data?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Conduct plasma stability assays and cytochrome P450 inhibition studies to assess metabolic liability. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with efficacy in animal models. Cross-validate findings with radiolabeled tracer studies or CRISPR-edited cell lines to confirm target engagement .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer : Molecular docking against structural databases (e.g., Protein Data Bank) identifies potential off-targets like adrenergic receptors or histone deacetylases (HDACs). For toxicity prediction, employ quantitative structure-activity relationship (QSAR) models and toxicity databases (e.g., Tox21). Validate predictions with counter-screening assays (e.g., hERG channel inhibition) and transcriptomic profiling .
Q. What methodologies optimize the compound’s solubility and bioavailability for preclinical studies?
- Methodological Answer : Salt formation (e.g., hydrochloride salt, CAS 942-834-6) improves aqueous solubility. Co-solvency (e.g., PEG-400) or nanoformulation (liposomes) enhances bioavailability. Assess dissolution rates via shake-flask assays and monitor in vivo absorption using LC-MS/MS plasma analysis. Physicochemical parameters (logP, pKa) should guide formulation design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
